5-([1,1'-Biphenyl]-4-yl)oxazole
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)oxazole is a heterocyclic compound that features an oxazole ring fused with a biphenyl group. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-4-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-biphenylcarboxylic acid with an amino alcohol, followed by cyclodehydration to form the oxazole ring . Another approach involves the use of nitriles and aldehydes in the presence of catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods: Industrial production of 5-([1,1’-Biphenyl]-4-yl)oxazole may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-([1,1’-Biphenyl]-4-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can influence its biological activity. The compound may act on enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Oxazoline: Similar to oxazole but with a saturated nitrogen atom.
Thiazole: Contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Uniqueness: 5-([1,1’-Biphenyl]-4-yl)oxazole is unique due to its specific structural arrangement, which combines the properties of both the biphenyl and oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(4-phenylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-17-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNARXWLYNVTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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